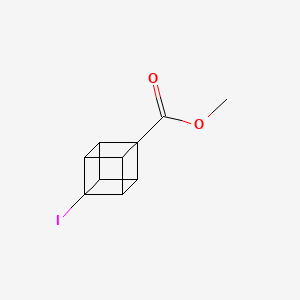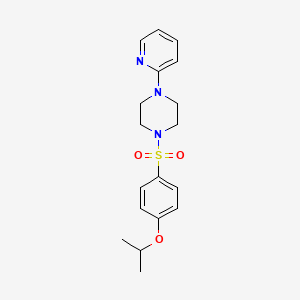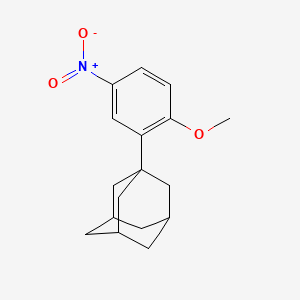
1-(2-Methoxy-5-nitrophenyl)adamantan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Methoxy-5-nitrophenyl)adamantane” is a chemical compound that contains an adamantane backbone with a 2-methoxy-5-nitrophenyl group attached to it . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. It consists of three connected cyclohexane rings arranged in the “armchair” conformation . The 2-methoxy-5-nitrophenyl group is a derivative of phenol, which has a methoxy (-OCH3) group at the 2nd position and a nitro (-NO2) group at the 5th position of the benzene ring .
Molecular Structure Analysis
The adamantane backbone of the molecule is a highly symmetrical, three-dimensional structure composed of fused cyclohexane rings . The 2-methoxy-5-nitrophenyl group is planar due to the sp2 hybridization of the carbon atoms in the benzene ring .Chemical Reactions Analysis
Adamantane derivatives are known to undergo a variety of chemical reactions, including radical-based functionalization reactions that directly convert C–H bonds to C–C bonds . The presence of the nitro group in the 2-methoxy-5-nitrophenyl group could potentially make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Methoxy-5-nitrophenyl)adamantane” would be influenced by both the adamantane and the 2-methoxy-5-nitrophenyl moieties. Adamantane is known for its thermal stability and resistance to chemical reactions, while the 2-methoxy-5-nitrophenyl group could confer properties such as increased polarity and potential reactivity .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Adamantan-Derivate, einschließlich 1-(2-Methoxy-5-nitrophenyl)adamantan, haben vielfältige Anwendungen im Bereich der medizinischen Chemie . Sie sind bekannt für ihre einzigartigen strukturellen, biologischen und stimuli-responsiven Eigenschaften .
Katalysatorentwicklung
Adamantan-Derivate können bei der Entwicklung von Katalysatoren eingesetzt werden . Ihre einzigartige Struktur und Eigenschaften machen sie für eine Vielzahl von katalytischen Anwendungen geeignet.
Nanomaterialien
Adamantan-Derivate werden auch im Bereich der Nanomaterialien eingesetzt . Ihre einzigartigen Eigenschaften können genutzt werden, um Materialien mit neuartigen Eigenschaften zu schaffen.
Antibakterielle Eigenschaften
Einige Adamantan-Derivate haben antibakterielle Eigenschaften gezeigt . Beispielsweise wurde festgestellt, dass sie die Biofilmbildung von E. faecalis, P. aeruginosa und Methicillin-resistenten S. aureus beeinflussen.
Zytotoxizität
Adamantan-Derivate wurden auf ihre Zytotoxizität untersucht . Es wurde festgestellt, dass einige Derivate im Bereich der getesteten Dosen keine statistisch signifikanten Veränderungen der Zellproliferation verursachen .
Synthese von substituierten Adamantanen
Adamantan-Derivate werden häufig über Carbokationen- oder Radikalzwischenprodukte synthetisiert, die im Vergleich zu einfachen Kohlenwasserstoffderivaten eine einzigartige Stabilität und Reaktivität aufweisen . Dies macht sie nützlich für die Synthese von substituierten Adamantanen und höheren Diamanten .
Zukünftige Richtungen
The future research directions for this compound could include exploring its potential applications in various fields such as medicinal chemistry, materials science, and nanotechnology . Additionally, further studies could be conducted to understand its reactivity and the potential for functionalization .
Wirkmechanismus
Target of Action
The targets of a compound like “1-(2-Methoxy-5-nitrophenyl)adamantane” would depend on its specific chemical structure and properties. It could potentially interact with various proteins, enzymes, or receptors in the body. The adamantane core is known to interact with a variety of biological targets, including certain viral proteins and neurotransmitter receptors .
Mode of Action
The mode of action would depend on the specific targets of “1-(2-Methoxy-5-nitrophenyl)adamantane”. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in a biochemical pathway. The nitrophenyl group could potentially undergo metabolic reduction, which might influence its mode of action .
Biochemical Pathways
The affected pathways would depend on the specific targets and mode of action of “1-(2-Methoxy-5-nitrophenyl)adamantane”. If it inhibits an enzyme, it could disrupt a metabolic pathway, leading to changes in the concentrations of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-(2-Methoxy-5-nitrophenyl)adamantane” would depend on its chemical properties. The adamantane core is lipophilic, which could influence its absorption and distribution. The methoxy and nitrophenyl groups could potentially be metabolized by the body .
Result of Action
The molecular and cellular effects of “1-(2-Methoxy-5-nitrophenyl)adamantane” would depend on its targets and mode of action. For example, if it inhibits an enzyme, it could lead to changes in cell function or viability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “1-(2-Methoxy-5-nitrophenyl)adamantane”. For example, certain conditions might enhance or inhibit its interactions with its targets .
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)adamantane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-21-16-3-2-14(18(19)20)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13H,4-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSLKCWOASOHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

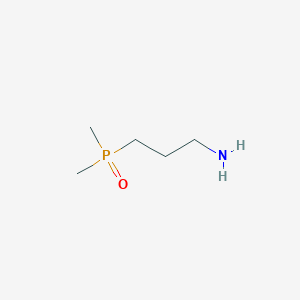
![5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2449840.png)
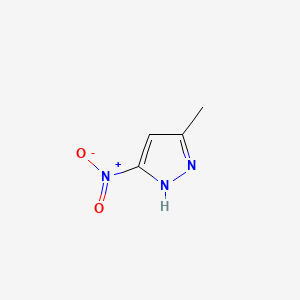
![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449842.png)
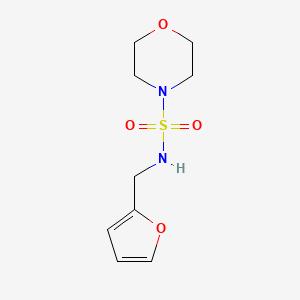
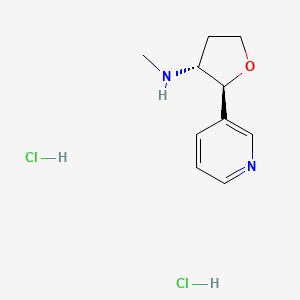
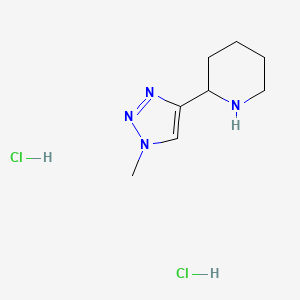
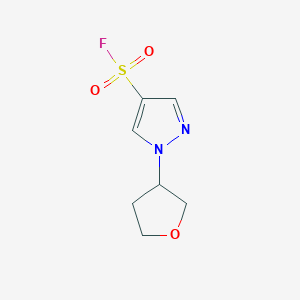

![N-(furan-2-ylmethyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2449850.png)

![2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2449855.png)
